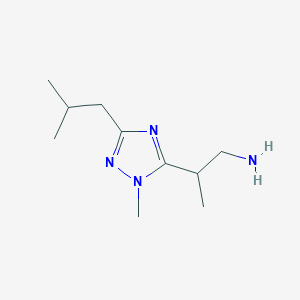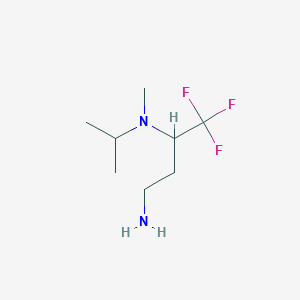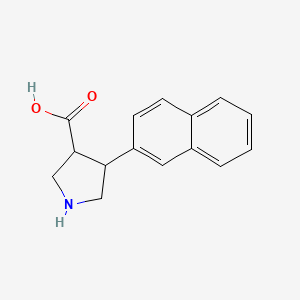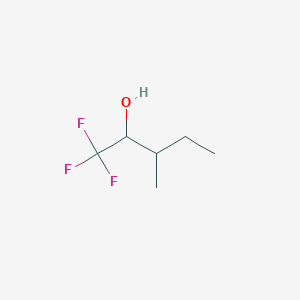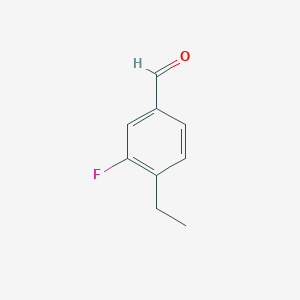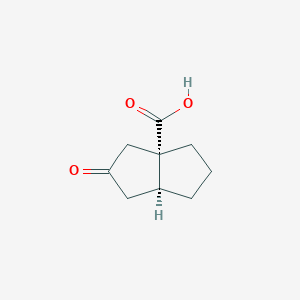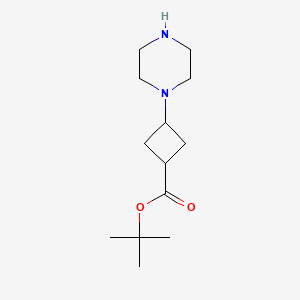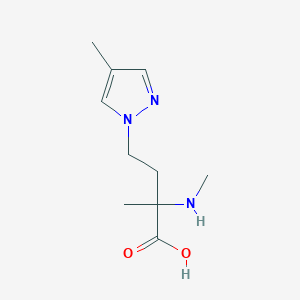![molecular formula C28H34N2O5 B13631330 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid](/img/structure/B13631330.png)
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with the desired acetic acid derivative under controlled conditions. The reaction often employs coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of solid-phase synthesis techniques allows for the efficient production of peptides with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Uniqueness
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid is unique due to its specific structure, which includes a cyclopentyl group and a methylpentanamido moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex peptides .
Eigenschaften
Molekularformel |
C28H34N2O5 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
2-[1-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]cyclopentyl]acetic acid |
InChI |
InChI=1S/C28H34N2O5/c1-27(2,16-13-24(31)29-28(17-25(32)33)14-7-8-15-28)30-26(34)35-18-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,23H,7-8,13-18H2,1-2H3,(H,29,31)(H,30,34)(H,32,33) |
InChI-Schlüssel |
CXTGAJIFOVFHDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=O)NC1(CCCC1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


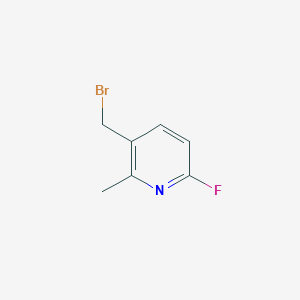
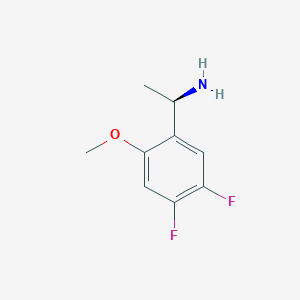
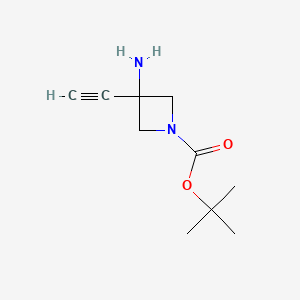
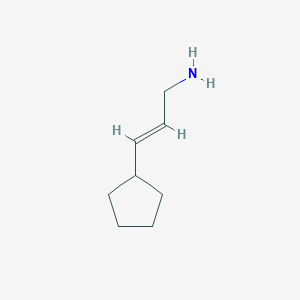
![N-[4-(4-formylphenyl)phenyl]methanesulfonamide](/img/structure/B13631279.png)

